molecular formula C11H13NO3 B14812258 3-(Aminomethyl)-4-cyclopropoxybenzoic acid

3-(Aminomethyl)-4-cyclopropoxybenzoic acid

Cat. No.: B14812258
M. Wt: 207.23 g/mol
InChI Key: IHKRPZBNZFTYFY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-cyclopropoxybenzoic acid is an organic compound that features a benzoic acid core substituted with an aminomethyl group and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-cyclopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxybenzoic acid with formaldehyde and ammonia to introduce the aminomethyl group. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

3-(Aminomethyl)-4-cyclopropoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in protein binding studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The cyclopropoxy group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzoic acid: Lacks the cyclopropoxy group, which may affect its binding properties and stability.

    4-Cyclopropoxybenzoic acid: Lacks the aminomethyl group, reducing its potential for hydrogen bonding and electrostatic interactions.

Uniqueness

3-(Aminomethyl)-4-cyclopropoxybenzoic acid is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(aminomethyl)-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H13NO3/c12-6-8-5-7(11(13)14)1-4-10(8)15-9-2-3-9/h1,4-5,9H,2-3,6,12H2,(H,13,14)

InChI Key

IHKRPZBNZFTYFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)O)CN

Origin of Product

United States

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